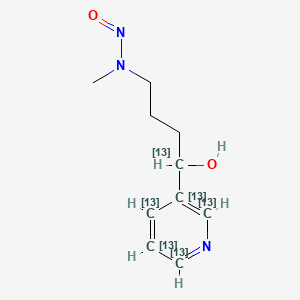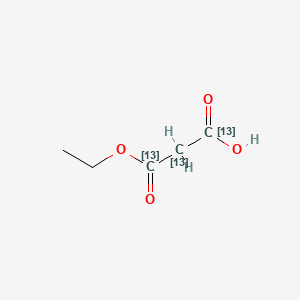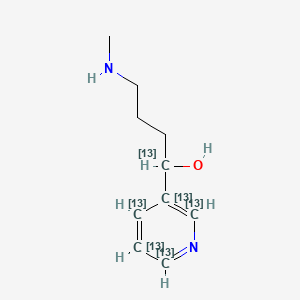![molecular formula C9H18ClNO2 B561924 2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide CAS No. 160141-19-5](/img/structure/B561924.png)
2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Radiosynthesis of Herbicides
A study by Latli and Casida (1995) focuses on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, which are required at high specific activity for studies on their metabolism and mode of action. This research is significant for understanding the environmental fate and biochemical interactions of these herbicides, potentially offering a methodology applicable to related compounds (Latli & Casida, 1995).
Metabolism in Liver Microsomes
Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the biotransformation processes of these compounds, which could be relevant for understanding the metabolic pathways of similar chloroacetamide derivatives (Coleman et al., 2000).
Synthesis and Characterization
Zhong-cheng and Wan-yin (2002) reported the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, detailing the steps involved in the synthesis and the analytical techniques used for characterization. Such studies are crucial for the development of new compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Zhong-cheng & Wan-yin, 2002).
Soil Reception and Activity of Herbicides
Research by Banks and Robinson (1986) explored the soil reception and activity of acetochlor, alachlor, and metolachlor, focusing on how wheat straw and irrigation affect their behavior in soil. Understanding the environmental interactions of these herbicides can provide valuable information for the safe and effective use of similar compounds (Banks & Robinson, 1986).
Eigenschaften
IUPAC Name |
2-chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO2/c1-3-7(2)8(6-12)5-11-9(13)4-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYCMMXHQFWQOC-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CNC(=O)CCl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CNC(=O)CCl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(2S,3S)-2-(hydroxymethyl)-3-methylpentyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)








